2-Ethylacetoacetic acid

Overview

Description

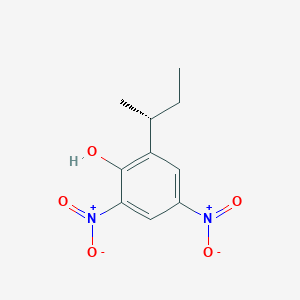

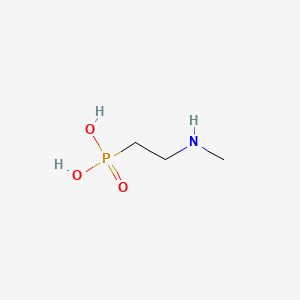

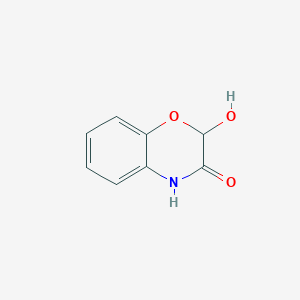

2-ethylacetoacetic acid is a 3-oxo monocarboxylic acid that is butyric acid substituted at positions 2 and 3 by ethyl and oxo groups respectively.

Scientific Research Applications

Recycling of Chelating Agents in Environmental Remediation

Research has explored the recycling of chelating agents like EDTA for the removal of trace metals from contaminated soils, highlighting the potential of these compounds in environmental remediation. The study by Zeng et al. (2005) demonstrates the effectiveness of using recycled EDTA in soil remediation, preserving soil organic matter and allowing for the recovery of the chelating agent with minimal loss over multiple cycles. The capability of EDTA to form stable complexes with metal ions has been harnessed to treat metal-polluted soils effectively, with the potential for recycling the chelating agent for sustainable use (Zeng, Sauvé, Allen, & Hendershot, 2005).

Biodegradability and Environmental Impact

The environmental consequences of non-biodegradable chelating agents like EDTA have led to research into biodegradable alternatives. Pinto, Neto, and Soares (2014) reviewed the use of environmentally friendly chelating agents across various applications, such as oxidative bleaching and soil remediation. They emphasized the need for biodegradable alternatives to minimize the ecological footprint of chelating agents like EDTA, which can accumulate in aquatic systems. The study sheds light on the environmental impact of these compounds and the ongoing efforts to find more sustainable alternatives (Pinto, Neto, & Soares, 2014).

Use in Analytical and Biological Studies

EDTA's role in enhancing the photocatalytic property of materials has been explored, with its peroxidase-like activity being of particular interest. Huang et al. (2017) discovered the peroxidase-like property of EDTA, which extends its applications in life science. This discovery paves the way for novel and ultrasensitive detection methods for tumor biomarkers and circular tumor cells, demonstrating the versatility of EDTA in scientific research (Huang, Liu, Zhang, Zhao, Zhou, Yuan, Tang, & Liu, 2017).

properties

CAS RN |

4433-85-6 |

|---|---|

Product Name |

2-Ethylacetoacetic acid |

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

2-ethyl-3-oxobutanoic acid |

InChI |

InChI=1S/C6H10O3/c1-3-5(4(2)7)6(8)9/h5H,3H2,1-2H3,(H,8,9) |

InChI Key |

JWDSCUIQYJUHHM-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)C)C(=O)O |

Canonical SMILES |

CCC(C(=O)C)C(=O)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2,3,5,6-Tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoic acid](/img/structure/B1210916.png)

![(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1210917.png)

![[4,5-Diacetyloxy-6-[[2-chloroethyl(nitroso)carbamoyl]amino]oxan-3-yl] acetate](/img/structure/B1210919.png)

![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-ethylsulfanyl]-benzoylamino}-pentanedioic acid](/img/structure/B1210921.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide](/img/structure/B1210922.png)

![2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1210925.png)